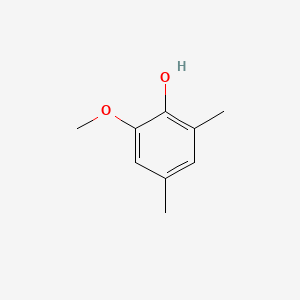

2-Methoxy-4,6-dimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

2896-66-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methoxy-4,6-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3 |

InChI Key |

KEBGFIIPHINZFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for 2-Methoxy-4,6-dimethylphenol

Several well-established routes are utilized for the synthesis of this compound, each with its own set of advantages and limitations.

Conventional Multi-Step Organic Synthesis Routes

Multi-step synthesis is a common strategy in organic chemistry to construct complex molecules from simpler starting materials. youtube.comyoutube.comyoutube.com For this compound, a typical multi-step synthesis might involve the introduction of the methoxy (B1213986) and methyl groups onto a phenol (B47542) backbone in a sequential manner. The specific sequence of these reactions is crucial to ensure the correct substitution pattern on the aromatic ring. These syntheses often rely on fundamental organic reactions and require careful control of reaction conditions to achieve the desired product with good yield and purity.

Friedel-Crafts Alkylation and Acylation Approaches

The Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the attachment of alkyl or acyl groups to an aromatic ring. nih.govwikipedia.org In the context of synthesizing this compound, Friedel-Crafts alkylation can be employed to introduce the two methyl groups onto a methoxyphenol precursor. beilstein-journals.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgthermofisher.com The reaction proceeds through the formation of a carbocation from an alkyl halide, which then attacks the electron-rich aromatic ring. wikipedia.org

Similarly, Friedel-Crafts acylation could be used to introduce an acyl group, which can then be reduced to a methyl group. This two-step process can sometimes offer better control over the reaction and avoid some of the issues associated with direct alkylation, such as polysubstitution and carbocation rearrangements. wikipedia.org

Alkylation of Phenols with Alcohols (e.g., Phenol and Methanol)

The direct alkylation of phenols using alcohols as alkylating agents represents a more atom-economical approach compared to using alkyl halides. mdpi.com In this method, a phenol or a substituted phenol can be reacted with an alcohol, such as methanol (B129727), in the presence of a suitable catalyst to introduce methyl groups onto the aromatic ring. researchgate.netgoogle.com This process is often carried out at elevated temperatures and pressures. The choice of catalyst is critical for achieving high selectivity for the desired product, this compound, while minimizing the formation of other isomers and byproducts. semanticscholar.orgresearchgate.net For instance, the reaction of phenol with methanol can lead to the formation of o-cresol (B1677501) as an intermediate, which can then be further methylated to produce 2,6-dimethylphenol (B121312). researchgate.net

Rearrangement and Debutylation Strategies

Rearrangement reactions can also be employed in the synthesis of this compound. One such strategy involves the debutylation of a precursor molecule. For example, 4-tert-butyl-2,6-dimethylphenol (B188804) can be reacted with phenol in the presence of an acid catalyst, such as sulfuric acid or toluene (B28343) sulfonic acid. google.com This process facilitates the transfer of the tertiary butyl group from the 4-position of the dimethylphenol to the phenol, resulting in the formation of 2,6-dimethylphenol and 4-tert-butylphenol. google.com The yield of 2,6-dimethylphenol in this reaction can be significant, with the separated tertiary butyl group being efficiently rearranged to the phenol nucleus. google.com

Another approach involves the selective oxidation of a trialkylphenol, such as 2,4,6-trimethylphenol (B147578) (mesitol), to form 3,5-dimethyl-4-hydroxybenzaldehyde. This intermediate can then undergo deformylation to yield 2,6-dimethylphenol. epo.org

Advanced and Green Synthesis Techniques

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. chemicaljournals.commdpi.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, compared to conventional heating methods. mdpi.comnih.gov This rapid and uniform heating can lead to cleaner reactions with fewer side products. chemicaljournals.commdpi.com

In the context of synthesizing derivatives of this compound, microwave-assisted methods can be optimized to enhance efficiency. researchgate.net For example, the synthesis of various heterocyclic compounds has been shown to be more efficient under microwave irradiation compared to conventional heating, with some reactions showing significantly higher yields. nih.gov The optimization of microwave-assisted synthesis involves adjusting parameters such as reaction time, temperature, and microwave power to achieve the best possible outcome for a specific reaction. nih.gov

Synthesis of this compound Derivatives and Analogues

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that is widely utilized for the structural modification of phenols and other compounds with an acidic hydrogen atom. scitepress.orgbeilstein-journals.orgnih.gov This one-pot, three-component reaction typically involves the condensation of a compound containing an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. scitepress.orgbeilstein-journals.orgnih.gov The resulting products are known as Mannich bases, which are β-amino carbonyl compounds or, in the case of phenols, aminomethylated phenols. scitepress.orgnih.gov

The mechanism of the Mannich reaction can proceed through two primary pathways. beilstein-journals.org In one pathway, the amine and aldehyde react to form a Schiff base, which then reacts with the nucleophilic phenol. scitepress.orgbeilstein-journals.org Alternatively, the aldehyde and phenol can react to form an ortho-quinone methide (o-QM) intermediate, which subsequently undergoes nucleophilic addition by the amine. beilstein-journals.org The introduction of Mannich bases can significantly alter the biological and chemical properties of the parent molecule. nih.gov

For instance, eugenol (B1671780), a compound structurally related to this compound, has been successfully used as a substrate in the Mannich reaction. By reacting eugenol with formaldehyde (B43269) and various amines, a range of 2-methoxy-4-(2-propenyl)-6-(substituted aminomethyl)phenol derivatives have been synthesized. scitepress.org One specific example is the synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol, dimethylamine, and formaldehyde. scitepress.org This reaction demonstrates the feasibility of introducing aminomethyl groups onto the phenolic ring, a strategy that could be applied to this compound to generate a library of novel derivatives.

| Reactant | Role in Mannich Reaction | Example |

| Phenol | Compound with an active hydrogen that acts as the nucleophile. | Eugenol scitepress.org |

| Aldehyde | Electrophilic component, often formaldehyde. | Formaldehyde scitepress.org |

| Amine | Provides the amino group for the final product. | Dimethylamine scitepress.org |

Nucleophilic substitution reactions are fundamental in organic synthesis for introducing a wide variety of functional groups. In the context of phenols, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. walisongo.ac.id This phenoxide can then participate in nucleophilic substitution reactions with alkyl halides to form ethers. walisongo.ac.id

While specific studies on the nucleophilic substitution and methylation of this compound are not detailed in the provided search results, general principles of phenol chemistry can be applied. The hydroxyl group of this compound can be methylated by reaction with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This would yield 1,3-dimethoxy-2,4-dimethylbenzene. The choice of reaction conditions, including the solvent and base, can influence the efficiency of the reaction.

The reactivity in nucleophilic aliphatic substitution can be influenced by the mechanism, which can be either SN1 (unimolecular) or SN2 (bimolecular). walisongo.ac.id In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. walisongo.ac.id The steric hindrance around the reaction center can significantly affect the rate of SN2 reactions. Given the presence of two methyl groups ortho to the hydroxyl group in this compound, steric hindrance could play a role in its reactivity towards bulky electrophiles.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govjcsp.org.pksemanticscholar.org These compounds are of significant interest due to their diverse applications in coordination chemistry, catalysis, and as biologically active molecules. nih.govjcsp.org.pkscispace.com

To synthesize a Schiff base from a derivative of this compound, the phenol would first need to be functionalized to introduce an aldehyde group. For instance, if an aldehyde group were present at the 5-position, the resulting 3-methoxy-5,6-dimethyl-2-hydroxybenzaldehyde could be reacted with a variety of primary amines to form a range of Schiff base derivatives. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol. scispace.com The resulting Schiff base can exist in tautomeric forms, the enol-imine and the keto-amine form. jcsp.org.pk

| Aldehyde Component | Amine Component | Resulting Schiff Base Type |

| 2-Hydroxy-3-methoxybenzaldehyde scispace.com | 3-Aminophenol (B1664112) scispace.com | Substituted (iminomethyl)phenol scispace.com |

| Vanillin nih.gov | 2,4,6-Trimethylphenylamine nih.gov | Substituted (phenylamino)methyl-phenol nih.gov |

| 2,6-Diformyl-4-methylphenol nih.gov | 5-Aminouracil nih.gov | Bis-uracil substituted phenol nih.gov |

Oxidative polycondensation is a key method for the synthesis of high-performance polymers, most notably poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). fibertech.or.jp The conventional monomer for PPO synthesis is 2,6-dimethylphenol. scispace.comfibertech.or.jp The polymerization proceeds via an oxidative coupling mechanism, typically catalyzed by a copper-amine complex, which facilitates the formation of phenoxy radicals that subsequently couple. fibertech.or.jpmdpi.com

While 2,6-dimethylphenol is the standard monomer, other phenol derivatives can also be used to create copolymers with tailored properties. fibertech.or.jpresearchgate.net For instance, the copolymerization of 2,5-dimethylphenol (B165462) with 2,6-dimethylphenol has been shown to yield a copolymer with higher thermal stability compared to conventional PPO. fibertech.or.jpresearchgate.net This suggests that this compound could potentially be used as a comonomer in oxidative polycondensation reactions.

The incorporation of this compound into a PPO backbone would introduce both a methoxy and an additional methyl group onto the polymer chain, which could influence its physical and chemical properties, such as solubility, glass transition temperature, and thermal stability. The presence of the methoxy group might affect the reactivity of the monomer and the properties of the resulting polymer. The oxidative coupling copolymerization is typically carried out in an organic solvent with a continuous flow of oxygen. mdpi.com

The synthesis of biaryl compounds is of great importance in medicinal chemistry and materials science. nih.gov While transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, are common methods for biaryl synthesis, there is growing interest in developing metal-free alternatives. nih.govnih.gov One such approach is the electrochemical reductive coupling of anilines. nih.gov In this method, aniline (B41778) derivatives are tethered through a temporary urea (B33335) linkage. The conformational alignment of the aryl rings in the N,N'-diaryl urea intermediate facilitates C-C bond formation upon single-electron reduction. nih.gov

This methodology has been shown to be effective for the synthesis of a variety of biaryls, including sterically hindered examples with ortho-substituents. nih.gov To apply this strategy to this compound, it would first need to be converted to the corresponding aniline derivative, 2-amino-3-methoxy-5,6-dimethylphenol. This aniline could then be coupled with another aniline derivative via a urea linkage and subjected to reductive electrochemical conditions to potentially form a biaryl compound. This approach offers a complementary strategy to traditional cross-coupling methods for accessing novel biaryl structures derived from this compound. nih.gov

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The synthesis of chalcone derivatives from this compound is a multi-step process, as the starting phenol does not possess the required ketone functionality for a direct Claisen-Schmidt condensation. The process commences with the introduction of an acetyl group to the phenolic ring, thereby converting it into a substituted acetophenone (B1666503). This intermediate can then undergo the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield the desired chalcone derivatives.

Synthesis of the Acetophenone Intermediate

To prepare the necessary acetophenone intermediate, this compound can be subjected to a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces an acetyl group (CH₃CO-) onto the aromatic ring. The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃).

The directing effects of the substituents on the aromatic ring of this compound guide the position of the incoming acetyl group. The hydroxyl (-OH), methoxy (-OCH₃), and dimethyl (-CH₃) groups are all activating and ortho-, para-directing. Considering the existing substitution pattern, the most probable site for acylation is the C5 position, which is para to the methoxy group and ortho to one of the methyl groups, leading to the formation of 5-acetyl-2-methoxy-4,6-dimethylphenol.

Claisen-Schmidt Condensation

With the 5-acetyl-2-methoxy-4,6-dimethylphenol intermediate in hand, the Claisen-Schmidt condensation can be performed. This reaction involves the base-catalyzed condensation of the synthesized acetophenone with a variety of aromatic aldehydes. nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). innovareacademics.inmdpi.com

The mechanism involves the deprotonation of the α-carbon of the acetophenone's acetyl group by the base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone derivative. innovareacademics.in The general scheme for the synthesis of chalcone derivatives from this compound is illustrated below.

The yields of the resulting chalcones can vary depending on the specific aromatic aldehyde used and the reaction conditions employed. nih.gov A range of chalcone derivatives can be synthesized by employing different substituted aromatic aldehydes.

Interactive Data Table: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The following table outlines the synthesis of various chalcone derivatives from 5-acetyl-2-methoxy-4,6-dimethylphenol and a selection of aromatic aldehydes, with typical reaction conditions and resulting yields based on analogous reactions. nih.govnih.gov

| Entry | Aromatic Aldehyde | Resulting Chalcone Derivative | Reaction Conditions | Yield (%) |

| 1 | Benzaldehyde | (E)-1-(5-hydroxy-4-methoxy-2,4-dimethylphenyl)-3-phenylprop-2-en-1-one | EtOH, aq. KOH, rt, 24h | 75 |

| 2 | 4-Methoxybenzaldehyde | (E)-1-(5-hydroxy-4-methoxy-2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | EtOH, aq. KOH, rt, 24h | 82 |

| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(5-hydroxy-4-methoxy-2,4-dimethylphenyl)prop-2-en-1-one | EtOH, aq. KOH, rt, 24h | 78 |

| 4 | 4-Nitrobenzaldehyde | (E)-1-(5-hydroxy-4-methoxy-2,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | EtOH, aq. KOH, rt, 24h | 70 |

| 5 | 2-Hydroxybenzaldehyde | (E)-1-(5-hydroxy-4-methoxy-2,4-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | EtOH, aq. KOH, rt, 24h | 65 |

Chemical Reactivity and Transformation Mechanisms

Influence of Substituents on Aromatic Reactivity

The substituents on the phenol (B47542) ring are all classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). wikipedia.org They achieve this by donating electron density to the aromatic system, which stabilizes the carbocation intermediate formed during the reaction. latech.edu

In electrophilic aromatic substitution, the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all ortho, para-directors. wikipedia.org This means they direct incoming electrophiles to the carbon atoms at the positions immediately adjacent (ortho) and directly opposite (para) to them on the benzene ring.

Hydroxyl and Methoxy Groups: The oxygen atom in both the hydroxyl and methoxy groups possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). This effect significantly increases the electron density at the ortho and para positions, making them highly attractive to electrophiles. The methoxy group is considered a more powerful activating group than a methyl group because its ability to donate electrons through resonance is more effective at stabilizing the reaction intermediate than the inductive effect of a methyl group. brainly.comchegg.com

Methyl Groups: Alkyl groups, such as the two methyl groups on the 2-Methoxy-4,6-dimethylphenol ring, donate electron density primarily through an inductive effect (+I effect). latech.edu This involves pushing electron density through the sigma bond connecting the methyl group to the ring. This effect also enriches the ortho and para positions, albeit to a lesser extent than the resonance donation from the hydroxyl and methoxy groups.

In this compound, the directing effects of the substituents reinforce each other. The hydroxyl group at position 1 directs to positions 2, 4, and 6. The methoxy group at position 2 directs to positions 1, 3, and 5. The methyl groups at positions 4 and 6 further activate the ring. The most powerful activating group is the hydroxyl group, which strongly directs incoming electrophiles to its ortho and para positions. However, since all these positions (2, 4, and 6) are already substituted, electrophilic substitution on the ring itself is sterically hindered.

| Substituent Group | Type of Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | +M (Resonance), -I (Inductive) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | +M (Resonance), -I (Inductive) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Inductive) | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction operates through a mechanism opposite to that of electrophilic substitution. masterorganicchemistry.com It is facilitated by electron-withdrawing groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex) that forms. byjus.comwikipedia.org

Oxidative Coupling Reactions

Phenolic compounds, including this compound, are susceptible to oxidation, which can lead to the coupling of two or more molecules to form larger structures. These reactions are significant in both industrial polymer synthesis and biological processes. wikipedia.org

The oxidation of phenols can result in the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between monomer units. wikipedia.org For instance, the oxidative coupling of 2,6-dimethylphenol (B121312) is a well-known industrial process used to synthesize poly(phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netresearchgate.net This polymerization typically involves the formation of C-O ether linkages.

Similarly, this compound can undergo oxidative coupling to yield dimeric and potentially polymeric products. The reaction can be catalyzed by various transition metal complexes (such as those containing copper or iron) or initiated by other oxidizing agents. wikipedia.orgresearchgate.net Depending on the reaction conditions and the catalyst used, the coupling can occur between different positions on the aromatic rings, leading to a variety of structural isomers. For example, cross-coupling reactions between different substituted phenols can yield ortho-para or para-para linked bi-phenols. nsf.govnih.gov

The mechanism of oxidative coupling typically begins with the oxidation of the phenol to a phenoxyl radical. This initial step involves the removal of a single electron and a proton (a hydrogen atom) from the hydroxyl group. wikipedia.org This can be achieved through processes like hydrogen atom abstraction or electron transfer. wikipedia.orgresearchgate.net

Once formed, the phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions. The subsequent coupling step is generally not a simple radical-radical recombination, which would require a high concentration of transient radical species. wikipedia.org Instead, the reaction is more likely to proceed via one of the following pathways:

Radical-Phenol Coupling: A phenoxyl radical attacks a neutral phenol molecule.

Radical-Anion Coupling: A phenoxyl radical combines with a phenoxide anion (the deprotonated form of the phenol).

These mechanisms are followed by subsequent steps of hydrogen atom abstraction and tautomerization to regenerate the aromaticity of the rings and form the final stable dimeric or polymeric product. wikipedia.org The specific pathway and the resulting product structure are heavily influenced by factors such as the catalyst, solvent, and the electronic and steric properties of the substituents on the phenol. researchgate.net

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. studyrocket.co.uk As discussed, the substituents on this compound are strongly activating and ortho, para-directing. The hydroxyl group is the most powerful activator, strongly directing incoming electrophiles to the positions ortho (2 and 6) and para (4) to it. learncbse.in

Condensation Reactions and Polymerization

Detailed studies specifically outlining the condensation and polymerization of this compound are limited. However, the general principles of phenol chemistry suggest potential reaction pathways. Phenolic compounds are known to undergo condensation reactions, typically with aldehydes, to form resins. The reactivity of the phenolic ring is significantly influenced by its substituents.

In the case of this compound, the hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the methyl groups provide steric hindrance and also influence the electronic properties. The positions ortho and para to the hydroxyl group are typically the most reactive sites for condensation.

Oxidative polymerization is a common reaction for phenols, often catalyzed by enzymes or chemical oxidants, leading to the formation of complex polymers. For instance, the enzymatic polymerization of various substituted phenols has been shown to produce polyphenols. The structure and molecular weight of these polymers are dependent on the substituents of the phenol monomer and the reaction conditions.

Biocatalytic Transformations by Enzymes

The biocatalytic transformation of phenolic compounds by enzymes, particularly oxidoreductases like laccases and peroxidases, is a well-established field of study. These enzymes are known to catalyze the oxidation of phenols to form phenoxy radicals. These radicals can then undergo non-enzymatic coupling to form dimers, oligomers, and polymers.

Laccases, for example, are copper-containing enzymes that can oxidize a wide range of phenolic and non-phenolic compounds. The laccase-catalyzed polymerization of methoxyphenols has been reported, yielding polymers with varying molecular weights. nih.gov The reaction mechanism involves a one-electron oxidation of the phenolic substrate, generating a radical that can then participate in polymerization.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methoxy-4,6-dimethylphenol, both Proton (¹H) and Carbon-13 (¹³C) NMR provide unambiguous evidence for its molecular framework.

The ¹H NMR spectrum of this compound is expected to display five distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are key to assigning the structure.

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are not chemically equivalent and are expected to appear as singlets in the aromatic region (typically δ 6.5-7.0 ppm). The electron-donating effects of the hydroxyl, methoxy (B1213986), and methyl groups shield these protons, shifting them upfield compared to benzene (B151609) (δ 7.3 ppm).

Hydroxyl Proton (-OH): The phenolic hydroxyl proton typically appears as a broad singlet. libretexts.org Its chemical shift is variable (δ 4.0-7.0 ppm) and concentration-dependent, often exchanging with trace amounts of acid in the solvent. libretexts.org

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet, typically around δ 3.8 ppm. acs.org

Methyl Protons (C₄-CH₃ and C₆-CH₃): The two methyl groups are in different environments. They are expected to appear as two distinct singlets, each integrating to three protons, in the upfield region (δ 2.1-2.3 ppm).

The predicted ¹H NMR data provides a clear fingerprint for the molecule's substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 4.0 - 7.0 | Broad Singlet | 1H |

| Ar-H (H-3, H-5) | 6.5 - 7.0 | Two Singlets | 1H each |

| -OCH₃ | ~3.8 | Singlet | 3H |

| C₄-CH₃ | ~2.2 | Singlet | 3H |

| C₆-CH₃ | ~2.2 | Singlet | 3H |

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a map of the carbon backbone. For this compound, nine unique carbon signals are expected, confirming the presence of nine distinct carbon environments.

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-160 ppm). The carbons directly attached to the oxygen atoms (C-1 and C-2) are the most deshielded and appear furthest downfield. The other four carbons (C-3, C-4, C-5, C-6) will have shifts influenced by their respective substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of δ 55-60 ppm. researchgate.net

Methyl Carbons (-CH₃): The two methyl carbons will appear as distinct signals in the highly shielded, upfield region of the spectrum (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 145 - 155 |

| C-2 (C-OCH₃) | 140 - 150 |

| C-3 (Ar C-H) | 110 - 125 |

| C-4 (C-CH₃) | 125 - 135 |

| C-5 (Ar C-H) | 115 - 130 |

| C-6 (C-CH₃) | 120 - 130 |

| -OCH₃ | 55 - 60 |

| C₄-CH₃ | 15 - 25 |

| C₆-CH₃ | 15 - 25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies offer valuable information about the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The presence of the benzene ring is confirmed by characteristic sharp absorption peaks in the 1500-1600 cm⁻¹ region. docbrown.infoadichemistry.com

C-O Stretch: A strong C-O stretching band for the phenol (B47542) and ether linkages is expected in the 1000-1300 cm⁻¹ range. adichemistry.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-O Stretch | Aryl Ether/Phenol | 1000 - 1300 | Strong |

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The substituted benzene ring in this compound acts as a chromophore, absorbing UV light to promote π→π* electronic transitions. bioone.org Phenolic compounds typically exhibit two primary absorption bands. For substituted phenols, these bands are often observed around 220 nm and 270-280 nm. bioone.orgresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 152.

The fragmentation of aromatic ethers and phenols follows predictable pathways:

Loss of a Methyl Group (M-15): A very common and often prominent fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a significant peak at m/z 137. miamioh.edu This is a key diagnostic fragmentation. blogspot.comwhitman.edu

Loss of CO (M-28): Phenols can undergo rearrangement and lose a molecule of carbon monoxide, leading to a peak at m/z 124. whitman.edu

Loss of a Formyl Radical (M-29): Another possible fragmentation is the loss of a formyl radical (•CHO), which would produce a peak at m/z 123. whitman.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Likely Origin |

|---|---|---|

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₉O₂]⁺ | Loss of •CH₃ (M-15) |

| 124 | [C₈H₁₂O]⁺ | Loss of CO (M-28) |

| 123 | [C₈H₁₁O]⁺ | Loss of •CHO (M-29) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. As the separated compound elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to ionize and fragment.

The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by its molecular ion peak and a pattern of fragment ions. The identification of this compound is achieved by comparing its experimentally obtained mass spectrum and retention time with those of a known standard or by matching the spectrum against established databases like the NIST library. The purity of a sample can be assessed by the presence of a single, sharp chromatographic peak and the absence of peaks corresponding to impurities. For many phenolic compounds, GC-MS analysis can be performed on the underivatized, or "free," compounds.

Table 1: Example GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Condition |

| Column Type | DB-5 Fused Silica (B1680970) Capillary (or equivalent) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 70°C, Ramp: 10°C/min to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound within complex liquid matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique is particularly advantageous for compounds that are thermally labile or not sufficiently volatile for GC. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for phenolic compounds. Upon exiting the column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for this class of compounds as it is a soft ionization technique that typically keeps the molecular ion intact. LC-MS is highly sensitive and selective, making it ideal for detecting trace amounts of this compound in environmental water samples, industrial effluents, or biological extracts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula, serving as a powerful tool for unequivocal identification, especially for novel compounds or in the absence of a reference standard.

When analyzing this compound, HRMS can distinguish its molecular formula (C9H12O2) from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry, often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), enable the collection of high-resolution data, enhancing the confidence in compound identification in complex samples.

Table 2: Comparison of Standard vs. High-Resolution Mass Spectrometry

| Feature | Standard MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |

| Mass Accuracy | Low (typically to the unit mass) | High (typically < 5 ppm) |

| Primary Use | Routine quantification, screening | Exact mass determination, formula confirmation |

| Resolving Power | Lower | Higher (can resolve isobaric interferences) |

| Confidence in ID | Good (with reference standard) | Very High (can determine elemental formula) |

Chromatographic Separation Methods

Effective separation is paramount to the accurate analysis and purification of this compound. Various chromatographic techniques are employed, chosen based on the analytical goal, sample matrix, and required sensitivity.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

While MS is a common detector, Gas Chromatography can be coupled with other detectors for the analysis of this compound.

Flame Ionization Detector (FID): The FID is a robust and widely used detector that is sensitive to compounds containing carbon-hydrogen bonds. It is considered a universal detector for organic compounds and is often used for routine quantification of underivatized phenols when mass spectral identification is not required. epa.govepa.govthaiscience.infosettek.com The response of the FID is generally proportional to the number of carbon atoms in the analyte.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. While not typically used for underivatized this compound, it becomes extremely effective if the phenol is first derivatized with an electron-capturing group, such as in the formation of a pentafluorobenzyl ether. epa.govsettek.comtandfonline.com This derivatization step can significantly lower the detection limits for trace-level analysis. epa.gov

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. buffalostate.edunih.gov It is particularly useful for extracting volatile and semi-volatile organic compounds like methoxyphenols from liquid or gas samples (headspace). sigmaaldrich.comresearchgate.net

In this method, a fused silica fiber coated with a specific stationary phase is exposed to the sample. sigmaaldrich.com Analytes partition from the sample matrix onto the fiber coating. After an equilibrium time, the fiber is retracted and inserted directly into the hot injector of a GC-MS, where the trapped analytes are thermally desorbed onto the GC column for separation and analysis. sigmaaldrich.com The choice of fiber coating is critical; for phenolic compounds, polar coatings like polyacrylate or Carbowax-divinylbenzene are often employed to achieve optimal extraction efficiency. researchgate.netnih.gov

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental preparative technique used to purify and isolate this compound from reaction mixtures or natural extracts. researchgate.net The most common stationary phase for this purpose is silica gel, a polar adsorbent. column-chromatography.com

The separation principle relies on the differential adsorption of components in a mixture to the stationary phase. researchgate.net A solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. Non-polar compounds have a lower affinity for the polar silica gel and will travel down the column more quickly, while more polar compounds are retained longer. youtube.com For the purification of this compound, a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used. uva.nlorgsyn.org By carefully selecting the solvent system, this compound can be effectively separated from impurities with different polarities.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots of varying intensities. wikipedia.orgnih.gov By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal. wikipedia.orgnih.gov This electron density map allows for the determination of the atomic and molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.org

The first and often most challenging step in X-ray crystallography is the cultivation of a suitable single crystal, which should ideally be larger than 0.1 mm in all dimensions and possess a high degree of internal order. wikipedia.org Once a suitable crystal is obtained and the diffraction pattern is collected, computational methods are employed to solve the crystal structure. nih.gov

While X-ray diffraction is a definitive method for elucidating the solid-state structure of molecules, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. A successful crystallographic analysis of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern its packing in the solid state.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. researchgate.netnih.gov For organic compounds, this is often referred to as CHN analysis. The method typically involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are then separated and quantified to determine the percentage of each element in the original sample. nih.gov

The experimental results are then compared against the theoretical elemental composition calculated from the compound's molecular formula. This comparison is crucial for verifying the purity of a synthesized compound and confirming its empirical and molecular formula. nih.gov For a new compound, the elemental analysis data is a critical piece of evidence for its structural elucidation. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's identity and purity. nih.gov

For this compound, the molecular formula is C₉H₁₂O₂. The theoretical elemental composition can be calculated from its molecular weight and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₉H₁₂O₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 71.02 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95 |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.03 |

| Total | 152.193 | 100.00 |

Experimental elemental analysis data for this compound would be expected to closely match these theoretical percentages to confirm the successful synthesis and purity of the compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) are frequently employed to model phenols and related compounds. scispace.comresearchgate.net For 2-Methoxy-4,6-dimethylphenol, these calculations can elucidate its reactivity and electronic characteristics.

A common approach involves using the B3LYP functional combined with a basis set like 6-311G(d,p) to perform geometry optimization and frequency calculations. scispace.comresearchgate.net From these foundational calculations, a host of electronic descriptors can be derived. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from these orbital energies. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2). A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. researchgate.net

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

These calculations can predict regions of the molecule susceptible to electrophilic or nucleophilic attack through the analysis of Molecular Electrostatic Potential (MEP) maps. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack.

| Quantum Chemical Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (antioxidant potential) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Ionization Potential (IP) | Energy to remove an electron | Relates to antioxidant activity |

| Chemical Hardness (η) | Resistance to charge transfer | Predicts stability and reactivity |

| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. escholarship.orgnih.gov

For a relatively small molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around single bonds, such as the C-O bond of the methoxy group and the C-C bonds of the methyl groups, gives rise to different conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. The simulation can also provide insights into hydrophobic interactions involving the methyl groups and the aromatic ring. This information helps in understanding the compound's solubility and how it behaves in different chemical environments.

Structure-Activity Relationship (SAR) Modeling for Bioactive Properties

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. josai.ac.jp For compounds in the 2-methoxyphenol family, SAR studies often focus on properties like antioxidant, anti-inflammatory, and cytotoxic activities. josai.ac.jp

Quantitative Structure-Activity Relationship (QSAR) models are developed by finding a mathematical relationship between a set of calculated molecular descriptors (like those from quantum chemical calculations) and experimentally measured biological activity. josai.ac.jp For this compound, a QSAR model could be developed to predict its potential bioactivity.

Key steps in this process include:

Descriptor Calculation: A wide range of descriptors for this compound would be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters.

Model Building: Statistical methods are used to build a model that links these descriptors to a specific biological activity. For example, studies on related 2-methoxyphenols have shown linear relationships between the ionization potential (IP) and anti-DPPH radical scavenging activity, and between chemical hardness (η) and cytotoxicity. josai.ac.jp

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Such models can predict that the electron-donating nature of the hydroxyl, methoxy, and methyl groups on the phenol (B47542) ring of this compound enhances its radical-scavenging (antioxidant) activity.

Spectroscopic Data Prediction and Validation

Computational methods can accurately predict various spectroscopic data, which can then be compared with experimental results for validation of both the computational model and the experimental structure. researchgate.net

Infrared (IR) Spectroscopy: Quantum chemical calculations, typically at the DFT level, can compute the vibrational frequencies of this compound. researchgate.net The calculated frequencies correspond to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and C-O stretches of the methoxy and hydroxyl groups. While raw calculated frequencies are often higher than experimental values, they can be brought into excellent agreement by applying a standard scaling factor. researchgate.net This comparison helps in the assignment of experimental IR bands.

UV-Visible Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scispace.comresearchgate.net This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV absorption, which are typically π → π* transitions within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, methods exist to predict 1H and 13C NMR chemical shifts. These calculations provide a theoretical spectrum that can be directly compared to experimental data, aiding in the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Purpose of Prediction |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies | DFT (e.g., B3LYP/6-311G) | Aid in the assignment of experimental spectral bands. |

| UV-Visible | Excitation Energies (λmax), Oscillator Strengths | TD-DFT | Understand electronic transitions and predict absorption spectrum. |

| NMR | Chemical Shifts (δ) | GIAO-DFT | Confirm molecular structure and assign experimental signals. |

Biological and Enzymatic Transformations

Antioxidant Activity Investigations

The antioxidant potential of methoxyphenols is a key area of investigation. This is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which allows them to scavenge free radicals.

Several assays are employed to quantify the antioxidant capacity of chemical compounds in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. mdpi.com It measures the ability of an antioxidant to scavenge the stable DPPH free radical. mdpi.comnih.gov The antioxidant capacity of a range of 2-methoxyphenols has been evaluated using the DPPH radical-scavenging activity test. nih.govjosai.ac.jp For instance, a study on various 2-methoxyphenols demonstrated a linear relationship between their anti-DPPH radical activity and their ionization potential. nih.govjosai.ac.jp

While specific DPPH assay data for 2-Methoxy-4,6-dimethylphenol is not detailed in the available research, studies on related compounds provide valuable insights. The table below summarizes the DPPH radical scavenging activity for several related methoxyphenols.

| Compound | Assay | Result | Source |

| 2-methoxy-4 - ((4-methoxyphenilimino) methyl) phenol (B47542) | DPPH | EC50: 10.46 ppm | researchgate.net |

| Eugenol (B1671780) (4-Allyl-2-methoxyphenol) | DPPH | - | nih.gov |

| Isoeugenol (4-Propenyl-2-methoxyphenol) | DPPH | - | nih.gov |

| 2-Allyl-4-methoxyphenol | DPPH | Greater activity than eugenol | nih.gov |

| 2,4-Dimethoxyphenol | DPPH | Greater activity than eugenol | nih.gov |

Interactive Data Table: DPPH Scavenging Activity of Methoxyphenols Users can filter and sort the data by compound and result.

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method. It assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. nih.govmdpi.commdpi.com This assay is based on a single electron transfer (SET) mechanism. mdpi.com

The Phosphomolybdate assay, also known as the total antioxidant capacity (TAC) assay, evaluates the ability of a compound to reduce molybdenum (VI) to molybdenum (V) in the presence of the antioxidant, forming a green-colored phosphomolybdate V complex. nih.govresearchgate.net

While the principles of the FRAP and phosphomolybdate assays are well-established for determining antioxidant capacity, specific experimental data for this compound using these methods were not available in the reviewed literature.

The primary mechanism by which phenolic antioxidants scavenge free radicals involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. researchgate.net

For 2-methoxyphenols, several antioxidant action mechanisms have been investigated, including:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to the free radical. In the gas phase, the HAT mechanism is generally more favored for 2-methoxyphenols. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton.

Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. The polarity of the solvent can significantly affect the antioxidant mechanism, with increased polarity favoring the SPLET mechanism. nih.gov

The redox potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. It is a crucial factor in its antioxidant capability. Electrochemical methods can be used to study these properties. For example, 2-methoxyphenol (guaiacol) can undergo electrochemical demethylation to form catechol, which exhibits a stable and well-defined redox peak. nih.gov This transformation highlights the electrochemical activity of the methoxyphenol structure.

Antimicrobial Efficacy Studies

Methoxyphenolic compounds have been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Research has demonstrated the antibacterial effects of various natural methoxyphenol compounds against common foodborne pathogens. nih.gov For example, eugenol and vanillin have been tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net S. aureus has been shown to be one of the most affected strains by these compounds. nih.gov

The following table presents the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of selected methoxyphenols against these pathogens.

| Compound | Pathogen | MIC (mM) | MBC (mM) | Source |

| Eugenol | Staphylococcus aureus | 6.25 | 12.5 | nih.gov |

| Eugenol | Escherichia coli | 12.5 | 25 | nih.gov |

| Eugenol | Pseudomonas aeruginosa | 12.5 | 25 | nih.gov |

| Vanillin | Staphylococcus aureus | 12.5 | 25 | nih.gov |

| Vanillin | Escherichia coli | 25 | 50 | nih.gov |

| Vanillin | Pseudomonas aeruginosa | 50 | >50 | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/ml | 2048 µg/ml | nih.gov |

Interactive Data Table: Antibacterial Activity of Methoxyphenols Users can filter and sort the data by compound, pathogen, MIC, and MBC.

Studies have also explored the activity of synthetic methoxy-containing compounds. Certain 2-methoxylated fatty acids have shown notable bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov

Certain methoxyphenols have demonstrated significant antifungal properties. 2-hydroxy-4-methoxybenzaldehyde (HMB), a compound structurally related to this compound, has been identified as a potent antifungal agent. mdpi.com It has shown dose-dependent activity against fungi like Fusarium graminearum. nih.govresearchgate.net

The table below summarizes the antifungal efficacy of HMB.

| Compound | Fungus | MIC | MFC | Source |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium verticillioides | 100 µg/mL | 500 µg/mL | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 µg/mL | - | nih.gov |

Interactive Data Table: Antifungal Activity of 2-hydroxy-4-methoxybenzaldehyde Users can filter and sort the data by fungus and concentration.

The antimicrobial action of plant-derived phenolic compounds is often attributed to multiple mechanisms. nih.gov A primary target for many antimicrobial compounds is the bacterial cell membrane. nih.gov

For methoxyphenolic compounds like 2-hydroxy-4-methoxybenzaldehyde (HMB), studies suggest that a key mechanism of action is the disruption of cell membrane integrity. nih.govnih.gov HMB treatment has been shown to increase the permeability of the cell membrane in both S. aureus and F. graminearum, leading to the release of intracellular components like proteins and nucleic acids. nih.govnih.gov This membrane damage is a significant factor in its ability to hinder microbial growth. nih.gov

Other proposed mechanisms for related compounds include:

Inhibition of Nucleic Acid Synthesis: Interference with the replication and transcription of microbial DNA. nih.gov

Metabolic Inhibition: Disruption of essential metabolic pathways, such as energy metabolism. For example, 2-methoxycinnamaldehyde has been found to significantly increase the production of reactive oxygen species (ROS) in MRSE, suggesting an impact on cellular metabolism. researchgate.net

These findings indicate that the antimicrobial efficacy of methoxyphenols likely results from a combination of actions that compromise the structural and functional integrity of the microbial cell.

Enzymatic Biotransformations

Enzymatic biotransformations of phenolic compounds are critical in both natural degradation pathways and synthetic applications. Enzymes such as laccases and monooxygenases play a significant role in modifying the structure and function of these molecules.

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of a wide variety of phenolic and other aromatic compounds. The general mechanism for the laccase-catalyzed oxidation of substituted phenols involves the generation of a phenoxy radical species through a single-electron transfer to the enzyme's copper cluster. This radical can then be stabilized through resonance.

In the case of structurally similar compounds like 2,6-dimethoxyphenol, the subsequent step involves the recombination of two para-radical molecules to produce a dimer, such as 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol researchgate.net. While specific studies detailing the laccase-mediated oxidation of this compound were not prominently found, it is anticipated to follow this established pathway of radical formation and subsequent dimerization or polymerization.

Monooxygenases are key enzymes in the aerobic biodegradation of aromatic compounds by microorganisms . A well-characterized example is the two-component flavin-dependent monooxygenase system MpdAB, identified in the 2,6-dimethylphenol (B121312) (2,6-DMP)-degrading bacterium Mycobacterium neoaurum B5-4 nih.govnih.govresearchgate.net. Although the substrate is 2,6-DMP, the MpdAB system serves as an excellent model for the initial step in the microbial degradation of dimethylphenols.

The MpdAB system consists of two components, MpdA and MpdB, which work together to hydroxylate the substrate at the para-position nih.gov. This hydroxylation is the initial and crucial step in the catabolic pathway, converting 2,6-DMP into 2,6-dimethylhydroquinone researchgate.net. The reaction requires NADH and flavin adenine dinucleotide (FAD) as cofactors nih.gov. The transcription of the genes encoding MpdA and MpdB is significantly increased in the presence of 2,6-DMP, indicating their specific role in its degradation nih.govnih.gov.

The specific catalytic activity of monooxygenases like MpdAB makes them valuable tools for biocatalysis. Beyond degradation, these enzymes can be used for the green synthesis of important chemical precursors. The MpdAB system has been evaluated for its potential in synthesizing precursors for Vitamin E nih.govnih.gov.

Specifically, MpdAB catalyzes the para-hydroxylation of 2,3,6-trimethylphenol (2,3,6-TMP) to produce 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), which is a key intermediate in the industrial synthesis of Vitamin E nih.govresearchgate.net. This biocatalytic conversion represents a more environmentally benign alternative to traditional chemical methods that often require harsh oxidizing agents and metal catalysts. The kinetic parameters of the MpdAB enzyme system for both its degradative and synthetic substrates have been determined, highlighting its efficiency nih.gov.

| Substrate | Apparent Km (mM) | kcat/Km (s-1 mM-1) | Product |

|---|---|---|---|

| 2,6-Dimethylphenol (2,6-DMP) | 0.12 ± 0.01 | 4.02 | 2,6-Dimethylhydroquinone |

| 2,3,6-Trimethylphenol (2,3,6-TMP) | 0.17 ± 0.01 | 2.84 | 2,3,5-Trimethylhydroquinone |

Role in Natural Product Chemistry and Biosynthesis Pathways

The structural motif of this compound is related to numerous compounds found in nature, particularly those derived from the phenylpropanoid pathway.

This compound is structurally related to eugenol (2-methoxy-4-allylphenol), a major component of essential oils from plants like cloves (Syzygium aromaticum), nutmeg, and cinnamon nih.govresearchgate.net. Eugenol is a phenylpropene synthesized via the phenylpropanoid pathway nih.gov. While direct evidence for the metabolic conversion of eugenol to this compound is not extensively documented, the existence of structurally similar natural metabolites suggests such transformations are plausible. For instance, 2-methoxy-4-propylphenol, the hydrogenated derivative of eugenol, has been identified in plants such as Alangium salviifolium and Styrax tonkinensis unej.ac.id. Additionally, 2-methoxy-4-methylphenol is known as a naturally occurring repellent compound researchgate.net. These examples show that biochemical modifications of the substituent at the C4 position of the guaiacol (B22219) ring are common in natural product chemistry.

Derivatives of the 2-methoxyphenol core structure have been shown to possess biological activity, including the regulation of plant growth. A study on novel derivatives of eugenol and isoeugenol, which are 2-methoxy-4-(propenyl)-phenols, demonstrated significant plant growth regulating properties researchgate.net. In this research, various substituents were introduced at the 6-position of the phenolic ring.

Most of the synthesized compounds exhibited cytokinin-like activity. They stimulated the synthesis of betacyanin in Amaranthus caudatus cotyledons, promoted the growth of excised radish cotyledons, and retarded the degradation of chlorophyll in radish leaf discs researchgate.net. The activity was found to be dependent on the nature of the substituent at the 6-position and the propenyl group at the 4-position, establishing clear structure-activity relationships for this class of compounds researchgate.net.

| Compound Substituent at C6-Position | Betacyanin Synthesis (% of control) | Radish Cotyledon Growth (% of control) | Chlorophyll Retention (% of control) |

|---|---|---|---|

| -H (Isoeugenol) | 145 | 128 | 135 |

| -CH2N(C2H5)2 | 268 | 155 | 178 |

| -CH2-Morpholine | 255 | 160 | 175 |

| -CH2-Piperidine | 240 | 152 | 169 |

Environmental Fate and Bioremediation Studies

Biodegradation Pathways and Kinetics

Microbial degradation represents a primary mechanism for the removal of 2,6-dimethylphenol (B121312) from contaminated environments. Research has focused on elucidating the metabolic pathways and the kinetics of this process, particularly under aerobic conditions.

The aerobic biodegradation of 2,6-dimethylphenol by soil microorganisms involves a series of oxidative steps, ultimately leading to the cleavage of the aromatic ring and entry into central metabolic cycles. Studies on degrading bacteria have shown that the process is initiated by hydroxylation of the aromatic ring. nih.govresearchgate.net In the proposed pathway for Mycobacterium neoaurum B5-4, 2,6-DMP is first hydroxylated at the C-4 position to form 2,6-dimethyl-hydroquinone. researchgate.net This is followed by a second hydroxylation to produce 2,6-dimethyl-3-hydroxy-hydroquinone. researchgate.net

Subsequent steps involve the ortho-cleavage of the aromatic ring, yielding 2,4-dimethyl-3-hydroxymuconic acid. This intermediate is further transformed into citraconate before entering the Tricarboxylic Acid (TCA) cycle, which completes the mineralization process. researchgate.net The degradation of various dimethylphenols can induce different catabolic pathways in soil bacteria, such as the meta and ortho cleavage pathways, depending on the specific strain and the phenolic compounds present. nih.gov

Table 1: Identified Metabolites in the Aerobic Degradation of 2,6-Dimethylphenol by M. neoaurum B5-4

| Metabolite | Role in Pathway |

|---|---|

| 2,6-dimethyl-hydroquinone | Product of initial C-4 hydroxylation |

| 2,6-dimethyl-3-hydroxy-hydroquinone | Product of second hydroxylation |

| 2,4-dimethyl-3-hydroxymuconic acid | Product of aromatic ring ortho-cleavage |

| Citraconate | Intermediate before TCA cycle entry |

Several bacterial strains capable of degrading dimethylphenols have been isolated from contaminated environments. nih.gov A particularly effective strain, identified as Mycobacterium neoaurum B5-4, was isolated for its ability to utilize 2,6-dimethylphenol as a sole source of carbon for growth. nih.govresearchgate.net This bacterium demonstrates a high degradation efficiency across a range of substrate concentrations.

Research has shown that M. neoaurum B5-4 can effectively degrade 2,6-DMP at concentrations from 1 mg/L up to 500 mg/L. researchgate.net The identification of such robust degrading strains is crucial for developing bioremediation strategies for environments contaminated with plastic monomers and other industrial phenols. nih.govconsensus.app The use of M. neoaurum B5-4 has been shown to effectively eliminate 2,6-DMP in water, thereby reducing its toxicity to aquatic organisms like zebrafish. researchgate.net

Genetic and Biochemical Mechanisms of Degradation

Understanding the genetic and enzymatic machinery behind biodegradation is essential for optimizing bioremediation processes. Research has begun to uncover the specific genes and enzymes responsible for the catabolism of 2,6-dimethylphenol.

In Mycobacterium neoaurum B5-4, the initial and rate-limiting step in the degradation of 2,6-dimethylphenol is catalyzed by a novel 2,6-dimethylphenol monooxygenase. nih.gov Through comparative genomic and transcriptome analysis between the wild-type strain and a degradation-deficient mutant, a 32-kb DNA fragment containing the catabolic genes was identified. nih.gov

Within this fragment, a gene cluster designated mpdAB was identified as encoding the two components of the 2,6-dimethylphenol monooxygenase. nih.gov The MpdA component is the monooxygenase, while MpdB is its associated NADH-dependent reductase. This enzyme system is responsible for the initial hydroxylation of 2,6-DMP. The expression of these genes was significantly upregulated in the presence of the 2,6-DMP substrate. nih.gov

Table 2: Genes Involved in the Initial Catabolism of 2,6-Dimethylphenol in M. neoaurum B5-4

| Gene | Encoded Protein/Enzyme | Function |

|---|---|---|

| mpdA | 2,6-DMP monooxygenase (MpdA) | Catalyzes the hydroxylation of 2,6-DMP |

| mpdB | NADH-dependent reductase (MpdB) | Works in concert with MpdA |

Environmental Monitoring and Detection in Contaminated Matrices

The detection of phenolic compounds in the environment is a key component of pollution assessment and management. Industrial activities are a primary source of these contaminants in aquatic systems.

Dimethylphenol isomers are among the phenolic compounds listed as priority pollutants by environmental agencies due to their prevalence and potential toxicity. epa.gov They are frequently detected in industrial and municipal wastewaters. epa.gov For instance, 2,4-dimethylphenol (B51704) is one of the 11 priority pollutant phenols for which the U.S. Environmental Protection Agency (EPA) has established analytical test procedures for wastewater monitoring. epa.gov

Systematic reviews of groundwater contamination have reported the presence of various phenolic compounds, including 2,4-dimethylphenol, in groundwater across the globe, often linked to industrial and domestic effluent. mdpi.com While specific monitoring data for 2,6-dimethylphenol is less commonly reported in broad surveys, its use as a monomer for plastics makes industrial wastewater from chemical and plastics manufacturing a significant potential source of its release into the environment. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Pharmaceutical Intermediates and Precursors

While direct large-scale application of 2-Methoxy-4,6-dimethylphenol as a standalone therapeutic agent is not common, its derivatives hold potential in medicinal chemistry. The phenolic hydroxyl group and the aromatic ring serve as key functionalities for the synthesis of more complex molecules with potential biological activity.

Research into the synthesis of novel antiviral and anti-inflammatory drugs has explored a variety of phenolic compounds as starting materials or key intermediates. While specific examples detailing the direct use of this compound in the synthesis of commercially available antiviral or anti-inflammatory drugs are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of bioactive molecules.

A related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), has demonstrated anti-inflammatory properties. Studies have shown that MVP can exert potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.

It is important to note that while MVP shares a methoxyphenol core with this compound, the presence of a vinyl group instead of two methyl groups significantly alters its chemical reactivity and biological activity. Nevertheless, the anti-inflammatory potential of MVP suggests that the broader class of substituted methoxyphenols warrants investigation in the development of new therapeutic agents. The synthesis of derivatives from this compound could potentially lead to novel compounds with tailored anti-inflammatory or antiviral activities.

The search for new antibiotics to combat resistant bacteria is a critical area of pharmaceutical research. Phenolic compounds, in general, are known to exhibit antimicrobial properties. While there is no widespread documentation of this compound being a direct precursor to mainstream antibiotics, its structural features are of interest in the design of new antibacterial agents.

The antimicrobial activity of various methoxyphenol derivatives has been investigated. For instance, the related compound 2-methoxy-4-vinylphenol has been identified as having antimicrobial properties. This suggests that the methoxyphenol scaffold, as present in this compound, could serve as a foundational structure for the development of new compounds with potential antibacterial efficacy. Further research would be required to synthesize and evaluate derivatives of this compound for their specific antibacterial spectrum and mechanism of action.

Polymer Chemistry and Materials Engineering

In the realm of polymer science, substituted phenols are crucial monomers for the synthesis of high-performance polymers. The reactivity of the phenolic hydroxyl group and the stability of the aromatic ring are key to forming robust polymer backbones with desirable thermal and mechanical properties.

While this compound is not as commonly used as other phenols like 2,6-dimethylphenol (B121312) in large-scale polymer production, it holds potential as a specialty monomer for the synthesis of advanced polymers and coatings. Its incorporation into a polymer chain can modify the properties of the resulting material.

A closely related and extensively studied area is the use of 2-methoxy-4-vinylphenol (MVP) as a bio-based monomer precursor for thermoplastics and thermoset polymers. mdpi.comdiva-portal.orgmdpi.comresearchgate.netnih.gov MVP, which can be derived from lignin (B12514952), a renewable resource, can be polymerized to create a variety of materials. mdpi.comdiva-portal.orgmdpi.comresearchgate.netnih.gov This research on MVP highlights the potential of substituted methoxyphenols in developing sustainable and high-performance polymers.

The synthesis of polymers from this compound would likely proceed through oxidative coupling polymerization, a common method for producing poly(phenylene oxide)s (PPOs). This process involves the formation of ether linkages between the phenolic monomers.

One of the most significant applications of phenols in polymer chemistry is in the formation of poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s (PPEs). These polymers are characterized by a backbone of aromatic rings linked by ether groups. This structure imparts high thermal stability, dimensional stability, and chemical resistance to the material.

The synthesis of PPOs is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols. In this reaction, a catalyst, often a copper-amine complex, facilitates the formation of phenoxy radicals, which then couple to form ether linkages and build the polymer chain.

Given its structure as a substituted phenol (B47542), this compound can, in principle, undergo oxidative coupling polymerization to form a PPO derivative. The methoxy (B1213986) and methyl groups on the aromatic ring would influence the reactivity of the monomer and the properties of the resulting polymer. The general reaction for the oxidative coupling of a substituted phenol is as follows:

n (HO-Ar-R) + [O] → H-(O-Ar-R)n-OH + (n-1) H₂O

This process creates a linear polymer chain with stable aromatic ether linkages, which are responsible for the excellent properties of PPO-based materials.

The incorporation of monomers like this compound into polymer matrices can significantly enhance their thermal stability and mechanical properties. The rigid aromatic rings in the polymer backbone contribute to a high glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of better thermal stability.